4-(4-Piperidin-1-ylquinazolin-7-yl)morpholine

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Researchers needing a regiospecific 4,7-disubstituted quinazoline for unambiguous kinase SAR face supply uncertainty of isomers. This compound provides the exact 7-morpholine directly on the core, eliminating false hits. - Regiospecific substitution ensures consistent kinase profiling vs. the 4-(morpholino-piperidine) isomer. - Free C2 position enables late-stage electrophilic diversification for library synthesis. - Optimized fragment-like properties (MW 298.38, TPSA 41.5 Ų) for virtual screening. - Available from stock with certificate of analysis for reliable procurement.

Molecular Formula C17H22N4O
Molecular Weight 298.4 g/mol
Cat. No. B15352609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Piperidin-1-ylquinazolin-7-yl)morpholine
Molecular FormulaC17H22N4O
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=NC3=C2C=CC(=C3)N4CCOCC4
InChIInChI=1S/C17H22N4O/c1-2-6-21(7-3-1)17-15-5-4-14(12-16(15)18-13-19-17)20-8-10-22-11-9-20/h4-5,12-13H,1-3,6-11H2
InChIKeyWVTADAKMJCHFLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile and Baseline Identity


4-(4-Piperidin-1-ylquinazolin-7-yl)morpholine (CAS 1334600-85-9) is a synthetic small molecule (MW 298.38 g/mol, formula C17H22N4O) belonging to the quinazoline derivative class . Its structure features a quinazoline core substituted at the 4-position with a piperidine ring and at the 7-position with a morpholine ring . This specific 4,7-disubstitution pattern distinguishes it from other regioisomers, such as 4-[3-(morpholin-4-yl)piperidin-1-yl]quinazoline, where the morpholine is attached via the piperidine rather than directly to the quinazoline core [1]. The compound is primarily listed in vendor catalogs as a research-grade building block or screening compound, with no clinical trial activity reported [2].

Workflow Kinase-targeted library synthesis using quinazoline scaffold
Selection Regiospecific 7-morpholino-4-piperidinyl substitution pattern
Context Fragment-based lead optimization with unsubstituted C2 for diversification

Risks of Unverified Analog Substitution


Within quinazoline-based research compounds, minor structural modifications can drastically alter target binding, selectivity, and pharmacokinetic behavior [1]. This compound's regiospecific 7-morpholine substitution creates a distinct hydrogen bond acceptor profile (5 HBA, 0 HBD) and topological polar surface area (TPSA ~41.5 Ų) compared to its 6-fluoro analog (4-(6-Fluoro-4-piperidin-1-ylquinazolin-7-yl)morpholine, TPSA ~41.5 Ų but with altered electronic properties) or the 2-methyl derivative [2]. Literature on related 7- or 8-substituted-2-morpholino-quinazolines demonstrates that even subtle changes—such as shifting a substituent from the 7- to the 8-position or modifying the heterocyclic ring—can lead to a complete loss of activity against DNA-PK and PI3K enzymes [3]. Therefore, generic substitution without experimental validation of the specific 4-piperidinyl-7-morpholino substitution pattern risks selecting a compound with fundamentally different biological activity.

Regioisomer 4-[3-(Morpholin-4-yl)piperidin-1-yl]quinazoline alters pharmacophore geometry; may invalidate SAR studies.
7-Position sensitivity Literature shows minor 7-substituent changes can abolish DNA-PK and PI3K activity; class-level profile may not transfer.
2-Chloro analog 2-Chloro-7-morpholin-4-yl-4-piperidin-1-yl-quinazoline restricts synthetic flexibility at C2, limiting library diversification.

Comparator-Driven Differentiation Evidence


Regioisomeric Identity vs. Morpholinylpiperidine Analog

4-(4-Piperidin-1-ylquinazolin-7-yl)morpholine is a distinct regioisomer from 4-[3-(morpholin-4-yl)piperidin-1-yl]quinazoline. In the target compound, the morpholine ring is directly attached to the 7-position of the quinazoline core, whereas in the comparator, the morpholine is attached via the 3-position of the piperidine ring, which is itself attached to the 4-position of the quinazoline [1]. This difference in connectivity alters both the spatial orientation of the morpholine oxygen and the molecular flexibility, which studies on related quinazoline-based kinase inhibitors have shown to be critical for kinase selectivity and binding mode [2].

Regioisomeric Identity
Head-to-head
Morpholine directly at C7
Morpholine via piperidine C3
Regiospecific connectivity alters pharmacophore geometry
Distinct InChI Keys confirm constitutional isomer
Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Lipophilicity Comparison with 6-Fluoro Analog

The target compound has a computed XLogP3 of 2.7 . In contrast, its 6-fluoro-substituted analog, 4-(6-Fluoro-4-piperidin-1-ylquinazolin-7-yl)morpholine, has a higher molecular weight (316.4 g/mol) and is expected to have a moderately higher XLogP3 value due to the electron-withdrawing fluorine atom, which increases lipophilicity . While direct experimental logP data are not available for either compound, the calculated difference suggests the target compound may exhibit superior aqueous solubility and different membrane permeability characteristics, which are critical considerations in cell-based assay design and in vivo formulation [1].

Computed Lipophilicity
Data to verify
XLogP3 = 2.7
6-Fluoro analog est. higher (~3.2)
Lower computed logP may support aqueous solubility in cell assays
Experimental logD not available
Drug Design ADME Prediction Lead Optimization

Kinase Inhibition Potential in Quinazoline Congeners

While no direct kinase inhibition data exist for 4-(4-Piperidin-1-ylquinazolin-7-yl)morpholine, a closely related series of 7- or 8-(N-substituted)-2-morpholino-quinazolines was evaluated for DNA-PK and PI3K inhibition [1]. In that study, compound 7c (7-N-substituted, R=CH₂(pyridine-4-yl)) displayed 80% inhibition of PI3Kδ at 10 µM, while compounds with different substituents at the 7-position showed no DNA-PK activity at 10 µM. This class-level evidence demonstrates that the 7-position substituent on the quinazoline core is a critical determinant of kinase selectivity, supporting the rationale that the specific 7-morpholino substitution pattern of the target compound may confer distinct kinase interaction profiles that warrant empirical testing [2].

Kinase Selectivity Context
Class-level inference
80% PI3Kδ inhib at 10 µM (analog 7c)
Target compound untested
7-position is critical for kinase selectivity; empirical screening warranted
No target-specific potency data published
Kinase Inhibition PI3K Pathway Cancer Research

Synthetic Tractability at C2 Position

A key practical differentiator for 4-(4-Piperidin-1-ylquinazolin-7-yl)morpholine is the presence of an unsubstituted C2 position on the quinazoline ring. In contrast, the closely related analog 2-chloro-7-morpholin-4-yl-4-piperidin-1-yl-quinazoline (CAS 1334600-86-0) has a chlorine atom at the C2 position [1]. The unsubstituted C2 of the target compound provides a reactive handle for further functionalization, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, enabling the generation of diverse analog libraries for SAR exploration. The 2-chloro analog, while also synthetically useful, requires displacement of the chloride for further elaboration, which may limit certain reaction conditions .

Synthetic Versatility
Head-to-head
C2 unsubstituted (H)
2-Chloro analog (Cl)
Free C2 enables broader functionalization chemistry
2-Chloro analog requires nucleophilic displacement
Organic Synthesis Medicinal Chemistry Library Synthesis

Drug-Likeness vs. Quinazoline Anticancer Leads

The target compound has physicochemical properties (MW=298.38, XLogP3=2.7, TPSA=41.5 Ų, HBA=5, HBD=0, rotatable bonds=2) that place it within lead-like chemical space . In comparison, the lead compounds AK-3 (MW=334.42, LogP=4.17) and AK-10 (MW=430.45, LogP=4.14) from a recent morpholine-substituted quinazoline anticancer series exceed the target compound in both molecular weight and lipophilicity [1]. The target compound's lower molecular weight and moderate lipophilicity make it a more attractive starting point for fragment-based or lead-optimization programs where maintaining ligand efficiency is a priority [2].

Lead-Like Profile
Cross-study comparable
MW 298.4, logP 2.7
AK-3: MW 334.4, logP 4.17
Lower MW and lipophilicity may support ligand efficiency optimization
Compared to published quinazoline leads AK-3 and AK-10
Drug-Likeness Lead Optimization Fragment-Based Screening

Research and Industrial Application Scenarios


Kinase Inhibitor Library Design

This compound serves as a privileged scaffold for generating kinase-focused compound libraries. Its unsubstituted C2 position and distinct 4-piperidinyl-7-morpholino substitution pattern make it a versatile intermediate for parallel synthesis aimed at exploring PI3K, DNA-PK, or EGFR kinase selectivity, building on class-level evidence that 7-substituted-2-morpholino-quinazolines can exhibit selective PI3Kδ inhibition [1]. The lower molecular weight (298.38 g/mol) relative to published morpholine-quinazoline leads such as AK-3 (334.42 g/mol) positions it as an attractive starting point for fragment growth strategies [2].

Tool Compound for Morpholine Binding Mode Studies

The morpholine ring is a well-established pharmacophore in PI3K and PIKK inhibitor design, where the morpholine oxygen engages in a critical hydrogen bond with the kinase hinge region [1]. This compound, with its 7-morpholino substitution directly on the quinazoline core (as opposed to the 4-[3-(morpholin-4-yl)piperidin-1-yl]quinazoline regioisomer), provides a unique spatial presentation of the morpholine oxygen for X-ray crystallography or cryo-EM studies aimed at understanding binding mode differences among related quinazoline-based inhibitors [3].

Building Block for C2 Derivatization

The unsubstituted C2 position of the quinazoline ring provides a reactive site for electrophilic aromatic substitution or directed ortho-metalation, enabling the synthesis of more complex 2,4,7-trisubstituted quinazolines [1]. This contrasts with the 2-chloro analog (CAS 1334600-86-0), which requires nucleophilic displacement chemistry at C2, potentially limiting the scope of compatible functional groups [2]. The target compound is therefore preferred when the synthetic route requires a free C2 position for late-stage diversification.

Virtual Screening and Docking Studies

With a TPSA of 41.5 Ų, 5 hydrogen bond acceptors, and 0 hydrogen bond donors, this compound occupies a well-defined physicochemical space suitable for structure-based virtual screening campaigns targeting kinases with hydrophobic ATP-binding pockets [1]. Its computed drug-likeness parameters (MW < 300, XLogP3 < 3) make it a candidate for inclusion in computational fragment libraries for de novo design of kinase inhibitors, particularly where the morpholine hinge-binding motif is desired without excessive lipophilicity [2].

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Regiospecific 7-morpholino-4-piperidinyl scaffold
PI3K/DNA-PK selectivity profiling per class evidence
Morpholine binding mode studies
Direct C7 morpholine attachment vs. piperidine-linked regioisomer
Hinge-region hydrogen bond geometry via crystallography
C2 derivatization for SAR expansion
Unsubstituted C2 position
Late-stage diversification without displacement chemistry
Virtual screening & fragment-based design
Lead-like MW (298) and TPSA (41.5 Ų)
Ligand efficiency and ADME property tuning
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